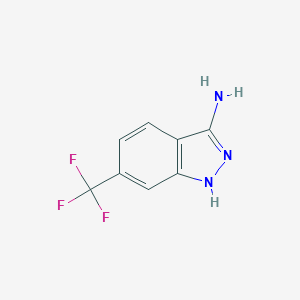

6-(Trifluoromethyl)-1h-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-5-6(3-4)13-14-7(5)12/h1-3H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPFPQFXUYYHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355872 | |

| Record name | 6-(trifluoromethyl)-1h-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2250-55-7 | |

| Record name | 6-(trifluoromethyl)-1h-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-indazol-3-amine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)-1H-indazol-3-amine is a heterocyclic amine of significant interest in medicinal chemistry, primarily for its role as a scaffold in the development of potent protein kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, structural features, and its emerging role in targeting key signaling pathways implicated in oncology. Detailed experimental protocols for its synthesis and characterization are outlined, alongside a summary of its physicochemical parameters. Furthermore, this document visualizes the critical signaling pathways influenced by the inhibition of kinases such as FLT3, PDGFRα, and c-Kit, for which this indazole amine serves as a foundational structural motif.

Chemical Properties and Structure

This compound is a fluorinated aromatic compound featuring a bicyclic indazole core. The presence of the trifluoromethyl group at the 6-position and an amine group at the 3-position imparts specific electronic and steric properties that are crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, predicted values based on computational models provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃N₃ | PubChem[1] |

| Molecular Weight | 201.15 g/mol | PubChem[1] |

| Melting Point | 170-172 °C | ChemBK[2] |

| Boiling Point (Predicted) | 358.5 ± 37.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.536 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 13.20 ± 0.40 | ChemicalBook[3] |

| XLogP3 (Predicted) | 2.1 | PubChem[1] |

| Appearance | White crystalline powder | ChemShuttle (for 5-amino isomer) |

| Solubility | Moderately soluble in polar organic solvents like dimethylformamide. | ChemShuttle (for 5-amino isomer) |

Structural Information

The structure of this compound is characterized by the indazole ring system, a fusion of benzene and pyrazole rings. The trifluoromethyl group is a strong electron-withdrawing group, influencing the electron density distribution of the aromatic system. The amine group at the 3-position is a key functional group for forming interactions with biological targets.

| Identifier | String |

| SMILES | C1=CC2=C(C=C1C(F)(F)F)NN=C2N |

| InChI | InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-5-6(3-4)13-14-7(5)12/h1-3H,(H3,12,13,14) |

As of now, a publicly available X-ray crystal structure for this compound has not been reported. The determination of its precise solid-state conformation would require X-ray crystallographic analysis.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of 3-aminoindazoles involves the reaction of a suitably substituted 2-fluorobenzonitrile with hydrazine hydrate. This approach is widely used for its high yields and operational simplicity.

Reaction Scheme:

A potential synthetic workflow.

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzonitrile

-

Hydrazine hydrate (80% in water)

-

n-Butanol

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2-fluoro-4-(trifluoromethyl)benzonitrile in n-butanol, add an excess of hydrazine hydrate.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the amine protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern. Based on data from similar indazole derivatives, the aromatic protons are expected in the range of δ 6-8 ppm, and the amine protons as a broad singlet.[4]

-

¹³C NMR: The carbon NMR spectrum will show signals for all eight carbon atoms. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling. Aromatic carbons will appear in the downfield region.

-

¹⁹F NMR: A single resonance is expected for the trifluoromethyl group.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.[5]

Biological Activity and Signaling Pathways

The 1H-indazol-3-amine scaffold is a recognized "hinge-binding" fragment in many kinase inhibitors.[4] Derivatives of this compound have shown potent inhibitory activity against several receptor tyrosine kinases (RTKs) that are implicated in cancer pathogenesis.

Target Kinases and Therapeutic Potential

Compounds based on the this compound scaffold have been investigated as inhibitors of the following kinases:

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML).

-

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Aberrant PDGFRα signaling is a driver in various solid tumors, including gastrointestinal stromal tumors (GIST).

-

c-Kit: Mutations in the c-Kit proto-oncogene are also frequently found in GIST.

Signaling Pathways

The inhibition of these kinases by compounds derived from this compound disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

FLT3 signaling pathway and point of inhibition.

PDGFRα and c-Kit signaling pathways and points of inhibition.

Conclusion

This compound is a valuable building block in the design of targeted cancer therapeutics. Its unique structural features allow for the development of potent and selective kinase inhibitors. The synthetic route is accessible, and the compound's properties make it a suitable starting point for further chemical modifications. The understanding of its interaction with key oncogenic signaling pathways, such as those driven by FLT3, PDGFRα, and c-Kit, provides a strong rationale for its continued investigation in drug discovery programs. This technical guide serves as a foundational resource for researchers aiming to leverage the potential of this versatile scaffold in the development of next-generation cancer therapies.

References

- 1. PubChemLite - 3-amino-6-(trifluoromethyl)-1h-indazole (C8H6F3N3) [pubchemlite.lcsb.uni.lu]

- 2. chembk.com [chembk.com]

- 3. 1H-Indazol-6-amine, 3-(trifluoromethyl)- CAS#: 1482180-64-2 [chemicalbook.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-(Trifluoromethyl)-1H-indazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 6-(trifluoromethyl)-1H-indazol-3-amine, a crucial building block in medicinal chemistry and drug discovery. The document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development activities.

Introduction

This compound is a key heterocyclic intermediate widely utilized in the synthesis of pharmacologically active molecules. Its structural motif is present in a variety of kinase inhibitors and other therapeutic agents. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this scaffold particularly attractive for drug design. This guide focuses on the most direct and commonly employed synthetic route, the cyclization of a substituted 2-halobenzonitrile with hydrazine.

Core Synthesis Pathway: Cyclization of 2-Fluoro-4-(trifluoromethyl)benzonitrile

The principal and most industrially scalable synthesis of this compound involves the reaction of 2-fluoro-4-(trifluoromethyl)benzonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring system.

Caption: General synthesis pathway for this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established literature procedures for analogous compounds.[1][2]

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzonitrile

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (or n-Butanol)

-

Water (deionized)

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq) and ethanol (or n-butanol) (5-10 mL per gram of benzonitrile).

-

Addition of Hydrazine: While stirring, add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add water to the reaction mixture to precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Drying: Dry the purified product under vacuum.

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of substituted 3-aminoindazoles via hydrazine cyclization, which can be considered indicative for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-fluorobenzonitrile | [1] |

| Reagent | Hydrazine Hydrate (80%) | [1] |

| Solvent | Not specified | [1] |

| Reaction Time | 20 minutes | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 88% | [1] |

| Starting Material | 3-Bromo-2,6-dichlorobenzonitrile | [2] |

| Reagent | Hydrazine Hydrate | [2] |

| Solvent | NMP or DMSO | [2] |

| Reaction Time | Not specified | [2] |

| Reaction Temperature | 60 °C | [2] |

| Yield | 38-45% (overall for two steps) | [2] |

Conclusion

The synthesis of this compound from 2-fluoro-4-(trifluoromethyl)benzonitrile and hydrazine hydrate is a robust and efficient method. This pathway offers high yields and utilizes readily available starting materials, making it suitable for both laboratory-scale synthesis and larger-scale production. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers engaged in the synthesis of this important heterocyclic intermediate.

References

An In-depth Technical Guide to the Mechanism of Action of Trifluoromethyl Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's pharmacological properties, including metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive overview of the mechanism of action of trifluoromethyl indazole compounds, focusing on their roles as kinase inhibitors and ion channel modulators. This document details their biological targets, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways and workflows.

Core Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many trifluoromethyl indazole compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Trifluoromethyl indazole derivatives have been extensively developed as inhibitors of VEGFR, a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth. By binding to the ATP-binding site of the VEGFR kinase domain, these compounds block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

A prominent example is Pazopanib , an FDA-approved anticancer agent. Pazopanib is a multi-targeted kinase inhibitor that potently inhibits VEGFR-1, -2, and -3, along with other kinases such as PDGFR and c-Kit.[1][2]

Quantitative Data: Kinase Inhibitory Potency

| Compound | Target Kinase | IC50 (nM) | Assay Type / Context | Reference(s) |

| Pazopanib | VEGFR1 | 10 | Cell-free | [3] |

| VEGFR2 | 30 | Cell-free | [3] | |

| VEGFR3 | 47 | Cell-free | [3] | |

| PDGFRα | 71 | Not Specified | [3] | |

| PDGFRβ | 84 | Cell-free | [3] | |

| c-Kit | 74 - 140 | Cell-free | [3] | |

| Axitinib (Indazole analog) | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells | [3] |

| VEGFR2 | 0.2 | Cell-free / Endothelial Cells | [3] | |

| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells | [3] | |

| PDGFRβ | 1.6 | Endothelial Cells | [3] | |

| c-Kit | 1.7 | Endothelial Cells | [3] |

Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of inhibition by trifluoromethyl indazole compounds.

References

Spectroscopic and Analytical Profile of 6-(Trifluoromethyl)-1H-indazol-3-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-(Trifluoromethyl)-1H-indazol-3-amine, a fluorinated heterocyclic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of direct experimental spectra in public databases, this document combines predicted data, analysis of structurally similar compounds, and generalized experimental protocols to serve as a foundational resource for its characterization.

Molecular Structure and Properties

IUPAC Name: this compound Chemical Formula: C₈H₆F₃N₃[1][2][3][4] Molecular Weight: 201.15 g/mol [2][4][5] CAS Number: 2250-55-7[3][4]

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z | Source |

| [M+H]⁺ | 202.05866 | PubChem[1] |

| [M+Na]⁺ | 224.04060 | PubChem[1] |

| [M-H]⁻ | 200.04410 | PubChem[1] |

| [M]⁺ | 201.05083 | PubChem[1] |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 12.0 | Broad Singlet | 1H | N1-H (indazole) |

| ~ 7.8 | Singlet | 1H | H-7 |

| ~ 7.5 | Doublet | 1H | H-4 |

| ~ 7.1 | Doublet | 1H | H-5 |

| ~ 5.5 | Broad Singlet | 2H | -NH₂ |

Note: Predicted chemical shifts are based on the analysis of similar indazole structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-3 |

| ~ 142 | C-7a |

| ~ 130 (q, J ≈ 30 Hz) | C-6 |

| ~ 125 (q, J ≈ 270 Hz) | -CF₃ |

| ~ 122 | C-3a |

| ~ 118 | C-5 |

| ~ 110 | C-4 |

| ~ 105 | C-7 |

Note: The chemical shift for C-6 and the trifluoromethyl carbon will appear as quartets due to coupling with the fluorine atoms. Predicted values are estimations.

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3300 | Medium, Sharp (two bands) | N-H Stretch | Primary Amine (-NH₂)[6] |

| 3200 - 3000 | Broad | N-H Stretch | Indazole N-H |

| 1650 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂)[6] |

| 1620 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1350 - 1100 | Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine[6][7] |

Note: Predicted IR absorptions are based on characteristic vibrational frequencies for the functional groups present in the molecule.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 0-14 ppm, sufficient scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

ESI-MS:

-

Infuse the sample solution directly into the ESI source.

-

Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement to confirm the elemental composition, an HRMS instrument (e.g., TOF or Orbitrap) should be utilized.[8]

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Visualizations

Proposed Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data

This diagram shows how the different spectroscopic techniques provide complementary information for structural elucidation.

Caption: Interrelation of spectroscopic data for structure confirmation.

References

- 1. PubChemLite - 3-amino-6-(trifluoromethyl)-1h-indazole (C8H6F3N3) [pubchemlite.lcsb.uni.lu]

- 2. americanelements.com [americanelements.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 3-AMINO-6-(TRIFLUOROMETHYL)-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. 7-(trifluoromethyl)-1H-indazol-3-amine | C8H6F3N3 | CID 817912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

Technical Guide: Solubility and Stability Characteristics of 6-(Trifluoromethyl)-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 6-(Trifluoromethyl)-1H-indazol-3-amine (CAS No: 2250-55-7). Due to the limited availability of specific experimental data in public literature, this document focuses on the compound's fundamental properties, its expected behavior based on its chemical structure, and detailed, standardized protocols for experimentally determining its solubility and stability profiles. This guide is intended to serve as a foundational resource for researchers initiating studies with this compound, providing the necessary methodologies to generate critical data for drug discovery and development.

Core Compound Properties

This compound is a heterocyclic compound featuring an indazole core, substituted with an amine group at the 3-position and a trifluoromethyl group at the 6-position. These functional groups are critical in defining its chemical behavior and potential as a pharmaceutical intermediate.

| Property | Value | Source |

| CAS Number | 2250-55-7 | [1] |

| Molecular Formula | C₈H₆F₃N₃ | [1] |

| Molecular Weight | 201.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid (predicted) | [1] |

Predicted Solubility Characteristics

-

Indazole Core: The bicyclic aromatic indazole structure contributes to its lipophilicity.

-

Amine Group (-NH₂): The primary amine group can act as both a hydrogen bond donor and acceptor, which may enhance solubility in polar protic solvents. Its basic nature means that solubility is expected to be pH-dependent, with higher solubility in acidic aqueous solutions due to the formation of a protonated, more polar species.

-

Trifluoromethyl Group (-CF₃): The -CF₃ group is a strong electron-withdrawing group that significantly increases the lipophilicity of the molecule.[2][3] This generally leads to better solubility in non-polar organic solvents but may decrease aqueous solubility.[2] The high metabolic stability conferred by the C-F bond is a well-documented advantage in drug design.[2]

Based on these features, and by analogy to a related isomer, 6-(trifluoromethyl)-1H-indazol-5-amine, the compound is expected to have moderate solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, and limited solubility in water.

Experimental Protocol for Solubility Determination

To obtain quantitative data, standardized methods such as the shake-flask or kinetic solubility assays should be employed.[4][5][6]

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the gold standard.[4]

Protocol:

-

Add an excess amount of this compound to a series of vials containing various solvents of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, and relevant organic solvents like ethanol, methanol, DMSO).

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Express solubility in units of mg/mL or µg/mL.

Data Presentation: Thermodynamic Solubility

| Solvent | Temperature (°C) | pH | Solubility (mg/mL) |

| Water | 25 | ~7 | Experimental Data |

| PBS | 37 | 7.4 | Experimental Data |

| 0.1 N HCl | 37 | 1.0 | Experimental Data |

| Ethanol | 25 | N/A | Experimental Data |

| DMSO | 25 | N/A | Experimental Data |

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.[5][6]

Protocol:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate.

-

Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity of the resulting solution using a nephelometer to detect precipitation.[7] Alternatively, filter the samples and analyze the filtrate concentration by HPLC-UV or LC-MS/MS.[5]

-

The highest concentration that remains in solution without precipitating is reported as the kinetic solubility.

Workflow for Solubility Determination

References

- 1. This compound | 2250-55-7 [sigmaaldrich.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Test | AxisPharm [axispharm.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. rheolution.com [rheolution.com]

Potential Therapeutic Targets for 6-(Trifluoromethyl)-1H-indazol-3-amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. Derivatives of indazole have been successfully developed into approved drugs for a range of therapeutic areas, most notably in oncology. The 1H-indazole-3-amine core, in particular, serves as an effective hinge-binding fragment for many protein kinases, making it a valuable starting point for the design of targeted therapies.[1] The introduction of a trifluoromethyl group at the 6-position of the indazole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, enhance its pharmacological profile. This technical guide provides a comprehensive overview of the potential therapeutic targets for derivatives of 6-(trifluoromethyl)-1H-indazol-3-amine, with a focus on their application in oncology.

Potential Therapeutic Targets

Derivatives of 1H-indazol-3-amine have shown significant promise as inhibitors of various protein kinases and as modulators of apoptotic pathways. These two areas represent the most promising therapeutic avenues for compounds based on the this compound core.

Protein Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The indazole nucleus is a key feature in several FDA-approved kinase inhibitors.[2]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.

-

Fibroblast Growth Factor Receptor (FGFR): The FGFR signaling pathway is implicated in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers.

-

Polo-Like Kinase 4 (PLK4): PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and cell cycle regulation. Its overexpression is linked to tumorigenesis.

-

Pim Kinases: The Pim family of serine/threonine kinases is involved in the regulation of cell survival, proliferation, and apoptosis. Their inhibition is a promising strategy for treating hematological malignancies.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Compounds that can restore this process are valuable therapeutic agents.

-

Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 are often overexpressed in cancer cells. Indazole derivatives have been shown to modulate the expression of Bcl-2 family proteins, promoting apoptosis.[2]

-

p53/MDM2 Pathway: The p53 tumor suppressor protein plays a central role in preventing cancer formation. MDM2 is a negative regulator of p53. Inhibition of the p53/MDM2 interaction can lead to p53 activation and subsequent apoptosis. Some 1H-indazole-3-amine derivatives have been found to influence this pathway.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro activity of various indazole derivatives against different cancer cell lines and protein kinases. It is important to note that these compounds are structurally related to the this compound core and serve to illustrate the potential potency of this chemical class.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast Cancer) | 0.23 | [2] |

| HepG2 (Liver Cancer) | 0.80 | [2] | |

| MCF-7 (Breast Cancer) | 0.34 | [2] | |

| 6o | K562 (Leukemia) | 5.15 | [1][3][4] |

| A549 (Lung Cancer) | >40 | [1] | |

| PC-3 (Prostate Cancer) | 28.4 | [1] | |

| HepG2 (Liver Cancer) | 18.7 | [1] | |

| HEK-293 (Normal) | 33.2 | [1][3][4] | |

| K22 | MCF-7 (Breast Cancer) | 1.3 |

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot for Apoptosis Markers

This protocol is for detecting changes in the expression of apoptosis-related proteins following treatment with test compounds.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

In Vitro Kinase Assay

This is a general protocol for determining the inhibitory activity of compounds against a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound dilutions

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate in the appropriate kinase buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

-

Luminescence Reading: Measure the luminescence signal using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Silico Modeling of 6-(Trifluoromethyl)-1h-indazol-3-amine Binding: A Technical Guide

Introduction

6-(Trifluoromethyl)-1h-indazol-3-amine is a heterocyclic amine containing an indazole scaffold, a privileged structure in medicinal chemistry. The indazole ring system is a core component of numerous compounds with diverse biological activities, including anti-tumor and anti-inflammatory properties.[1] The trifluoromethyl group can enhance metabolic stability and binding affinity.[2] Derivatives of 1H-indazole-3-amine are recognized as effective hinge-binding fragments for protein kinases, suggesting that this compound may act as a kinase inhibitor.[1] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, particularly cancer.

This technical guide presents a comprehensive, albeit hypothetical, in silico workflow to evaluate the binding of this compound to three key oncogenic kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and B-Raf. This document serves as a methodological template for researchers, scientists, and drug development professionals engaged in the computational assessment of novel small molecules.

Core In Silico Modeling Workflow

The in silico analysis of a small molecule's binding potential to a protein target is a multi-step process. This guide outlines a standard workflow, from initial structure preparation to detailed binding energy calculations, providing a robust framework for hypothesis generation prior to experimental validation.

Data Presentation: Predicted Quantitative Data

The following tables summarize the hypothetical quantitative data that would be generated throughout the in silico modeling process for this compound against the selected kinase targets.

Table 1: Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| VEGFR-2 | 4ASD | -8.9 |

| p38 MAPK | 3HEC | -7.8 |

| B-Raf | 4UWF | -9.5 |

Table 2: Molecular Dynamics Simulation Parameters

| Parameter | Value |

| Software | GROMACS 2023 |

| Force Field | CHARMM36m |

| Water Model | TIP3P |

| Box Type | Cubic |

| Box Dimensions | 10 Å from protein surface |

| Ion Concentration | 0.15 M NaCl |

| Temperature | 300 K |

| Pressure | 1 bar |

| NVT Equilibration | 1 ns |

| NPT Equilibration | 1 ns |

| Production MD | 100 ns |

Table 3: Binding Free Energy Calculation (MM/PBSA)

| Target Protein | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Polar Solvation Energy (kcal/mol) | Non-Polar Solvation Energy (kcal/mol) | Total Binding Free Energy (ΔGbind, kcal/mol) |

| VEGFR-2 | -45.2 | -28.7 | 35.1 | -4.3 | -43.1 |

| p38 MAPK | -38.9 | -22.1 | 25.5 | -3.8 | -39.3 |

| B-Raf | -50.1 | -33.4 | 40.2 | -5.1 | -48.4 |

Experimental Protocols

This section provides detailed methodologies for the key computational experiments in this guide.

Target and Ligand Preparation

Objective: To prepare the 3D structures of the target proteins and the ligand for subsequent docking and simulation.

Protocol: Protein Preparation

-

Structure Retrieval: Download the crystal structures of the target kinases from the Protein Data Bank (PDB): VEGFR-2 (PDB ID: 4ASD), p38 MAPK (PDB ID: 3HEC), and B-Raf (PDB ID: 4UWF).

-

Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, Schrödinger Maestro). Remove all non-essential molecules, including water, co-factors, and co-crystallized ligands. For multi-chain structures, retain only the chain containing the active site of interest.

-

Structure Refinement: Add hydrogen atoms to the protein structure. Repair any missing side chains or loops using built-in tools like Prime in Schrödinger or the Dunbrack rotamer library.

-

Protonation and Energy Minimization: Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. Perform a constrained energy minimization of the protein structure using a suitable force field (e.g., OPLS4) to relieve any steric clashes, while keeping heavy atom positions restrained.

-

Final Output: Save the prepared protein structure in a .pdbqt format for AutoDock or a similar format required by the chosen docking software.

Protocol: Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

3D Conversion: Convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform a geometry optimization and energy minimization of the 3D ligand structure using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field (e.g., MMFF94).

-

Charge Calculation: Calculate partial atomic charges for the ligand. Gasteiger charges are commonly used for docking.

-

Torsional Degrees of Freedom: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

-

Final Output: Save the prepared ligand structure in the appropriate format (e.g., .pdbqt).

Molecular Docking

Objective: To predict the binding pose and estimate the binding affinity of the ligand within the active site of each kinase.

Protocol: Molecular Docking using AutoDock Vina

-

Grid Box Generation: Load the prepared protein structure into AutoDock Tools. Define a grid box that encompasses the known ATP-binding site of the kinase. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

Configuration File: Create a configuration file that specifies the file paths for the prepared protein and ligand, the coordinates of the center of the grid box, and its dimensions.

-

Run Docking: Execute the docking simulation using AutoDock Vina. The program will sample different conformations of the ligand within the grid box and score them based on its scoring function.

-

Analysis of Results: Analyze the output file, which contains the predicted binding poses ranked by their binding affinity scores. Visualize the top-ranked pose to examine the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the protein-ligand complex in a solvated environment and assess its stability.

Protocol: MD Simulation using GROMACS

-

System Building:

-

Place the best-ranked protein-ligand complex from docking into a cubic simulation box.

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P), ensuring a minimum distance of 10 Å between the protein and the box edges.

-

Add ions (Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration of 0.15 M.

-

-

Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any bad contacts between atoms.

-

Equilibration (NVT Ensemble): Perform a 1 ns simulation at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein and ligand. Apply position restraints to the protein and ligand heavy atoms.

-

Equilibration (NPT Ensemble): Perform a 1 ns simulation at constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the system's density. Continue to apply position restraints to the protein and ligand heavy atoms.

-

Production MD: Run a 100 ns production MD simulation without position restraints, saving the trajectory coordinates every 10 ps for analysis.

Binding Free Energy Calculation

Objective: To calculate the binding free energy of the ligand to the protein from the MD simulation trajectory.

Protocol: MM/PBSA Calculation

-

Trajectory Extraction: Extract snapshots (frames) from the stable portion of the production MD trajectory (e.g., the last 50 ns).

-

MM/PBSA Calculation: Use the g_mmpbsa tool (or a similar script) to calculate the binding free energy for each snapshot. This method calculates the following energy components:

-

ΔEMM: The molecular mechanics energy of the complex in the gas phase.

-

ΔGsolv: The solvation free energy, which is composed of a polar component (calculated using the Poisson-Boltzmann equation) and a non-polar component (calculated based on the solvent-accessible surface area).

-

-

Averaging: Average the calculated binding free energies over all the extracted snapshots to obtain the final ΔGbind value.

Signaling Pathway and Workflow Visualization

Relevant Signaling Pathways

The selected kinases are integral components of signaling cascades that drive cell proliferation, survival, and angiogenesis. Understanding these pathways provides context for the potential downstream effects of inhibiting these targets.

Conclusion

This technical guide outlines a robust and comprehensive in silico workflow for assessing the binding characteristics of this compound to potential kinase targets. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, this methodology allows for a detailed, multi-faceted evaluation of a compound's potential as a therapeutic agent. The hypothetical results presented suggest that this compound may exhibit strong binding to the ATP-binding pockets of VEGFR-2, p38 MAPK, and particularly B-Raf. Such computational predictions are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

References

An In-depth Technical Guide to the Safety and Handling of 6-(Trifluoromethyl)-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 6-(Trifluoromethyl)-1H-indazol-3-amine (CAS No. 2250-55-7) was publicly available at the time of this writing. The following safety and handling guidelines are based on data from structurally similar compounds, particularly other trifluoromethylated indazole derivatives. It is imperative to handle this compound with caution and to supplement this guide with a comprehensive, substance-specific risk assessment before use.

Hazard Identification and Classification

Based on available data for analogous compounds, this compound is anticipated to be classified as hazardous. The primary hazards are expected to be:

-

Acute Oral Toxicity

-

Skin Corrosion/Irritation

-

Serious Eye Damage/Eye Irritation

-

Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation

The following GHS pictograms and hazard statements are likely to apply:

| Pictogram | GHS Classification | Hazard Statement |

|

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Signal Word: Warning

Physical and Chemical Properties

While a comprehensive, experimentally determined set of physical and chemical properties for this compound is not available, data from similar compounds suggest the following:

| Property | Value |

| Appearance | White to off-white or beige crystalline powder or solid. |

| Molecular Formula | C₈H₆F₃N₃ |

| Molecular Weight | 201.15 g/mol |

| Melting Point | Data for a similar isomer, 6-(trifluoromethyl)-1H-indazol-5-amine, is around 120-125 °C. The melting point is expected to be in a similar range. |

| Solubility | Likely to be moderately soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). |

| Stability | May be moisture-sensitive and should be stored under an inert atmosphere. |

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

-

-

Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.

Handling Procedures

-

Engineering Controls: A properly functioning chemical fume hood is essential for all weighing and transfer operations to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible in the immediate work area.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling, and before eating, drinking, or smoking. Remove contaminated clothing and wash it before reuse.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Protect from moisture; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

In the event of exposure, immediate action is critical:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, seek medical advice. |

| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Disposal

-

Spill Response:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Wear full PPE as described in Section 3.1.

-

Avoid generating dust.

-

For small spills, carefully sweep up the solid material and place it into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and collect the cleaning materials in the hazardous waste container.

-

-

Waste Disposal:

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of the waste in a designated, labeled, and sealed container.

-

Disposal must be conducted through a licensed and approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Incineration in a chemical incinerator with an afterburner and scrubber is the preferred method.

-

Experimental Protocols

The following are generalized experimental protocols. A thorough, substance-specific risk assessment and standard operating procedure (SOP) must be developed for any work involving this compound.

General Weighing and Solution Preparation

A generic workflow for preparing a stock solution of this compound.

Caption: Workflow for the safe weighing and dissolution of the compound.

Generic Synthetic Protocol (Suzuki Coupling)

The following is a generalized procedure for a Suzuki coupling reaction, a common method for modifying indazole cores, based on published literature for similar compounds.[1]

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (nitrogen or argon), combine 5-bromo-1H-indazol-3-amine (as a precursor), the desired boronic acid or ester, a palladium catalyst (e.g., PdCl₂(dppf)₂), and a base (e.g., Cs₂CO₃).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction: Heat the reaction mixture to the required temperature (e.g., 90 °C) and stir for the necessary duration (e.g., 6 hours), monitoring the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup, which may involve partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Generalized workflow for a Suzuki coupling reaction.

Biological Activity and Potential Signaling Pathways

Derivatives of 1H-indazol-3-amine have been investigated for their antitumor activities.[1][2] Some of these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. The mechanism of action may involve the inhibition of the p53/MDM2 pathway and modulation of the Bcl-2 family of proteins.[2]

The p53 protein is a critical tumor suppressor that can halt the cell cycle and trigger apoptosis. MDM2 is a protein that negatively regulates p53 by targeting it for degradation. Inhibition of the p53-MDM2 interaction can stabilize p53, allowing it to carry out its tumor-suppressive functions. The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis.

References

The Trifluoromethyl Indazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF₃) group onto this versatile framework has emerged as a powerful strategy for enhancing pharmacological properties, leading to the development of potent and selective therapeutic agents across a range of diseases. This technical guide provides a comprehensive literature review of trifluoromethyl-substituted indazoles, focusing on their synthesis, biological activities, and therapeutic potential, with a particular emphasis on their role as kinase inhibitors in oncology and their emerging applications in neurodegenerative and inflammatory disorders.

The Power of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone of modern drug design due to its unique electronic properties and steric profile.[1][2] Its high electronegativity and strong electron-withdrawing nature can significantly modulate the pKa of nearby functional groups, influencing binding interactions with biological targets.[2] Furthermore, the CF₃ group is metabolically stable and can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1] Its lipophilicity also enhances membrane permeability, a crucial factor for oral bioavailability and accessing intracellular targets.[2] When appended to the indazole scaffold, these properties synergize to create compounds with improved potency, selectivity, and drug-like characteristics.

Trifluoromethyl-Substituted Indazoles as Kinase Inhibitors in Oncology

A major focus of research on trifluoromethyl-substituted indazoles has been in the development of protein kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several trifluoromethyl-substituted indazoles have shown potent inhibitory activity against VEGFR-2.

| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Assay Type/Context |

| Axitinib | VEGFR-1 | 0.1 - 1.2 | Cell-free/Endothelial Cells |

| VEGFR-2 | 0.2 | Cell-free/Endothelial Cells | |

| VEGFR-3 | 0.1 - 0.3 | Cell-free/Endothelial Cells | |

| Pazopanib | VEGFR-1 | 10 | Cell-free |

| VEGFR-2 | 30 | Cell-free | |

| VEGFR-3 | 47 | Cell-free | |

| 6-(2-chloro-4-(trifluoromethyl)phenyl)-1H-indazol-3-amine derivative (9p) | FGFR1 | - | - |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl (trifluoromethyl)benzamide derivative (8e) | FLT3 | 154 | - |

Table 1: Inhibitory activity of selected trifluoromethyl-substituted indazole derivatives against VEGFR and other kinases. Data compiled from multiple sources.

VEGFR-2 Signaling Pathway and Inhibition

The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival. Trifluoromethyl-substituted indazole inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing the transfer of phosphate from ATP to its substrates, thereby blocking downstream signaling.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway is also implicated in tumorigenesis, promoting cell proliferation, survival, and migration. Aberrant FGFR signaling is observed in various cancers, making it an attractive therapeutic target.

| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Cell Line |

| Indazole derivative 9u | FGFR1 | 3.3 | - |

| Indazole derivative 9d | FGFR1 | 15.0 | - |

| 2,6-difluoro-3-methoxyphenyl indazole derivative (100) | FGFR1 | <4.1 | KG1 |

| FGFR2 | 2.0 | SNU16 |

Table 2: Inhibitory activity of selected trifluoromethyl-substituted indazole derivatives against FGFRs.[1][3]

FGFR Signaling Pathway and Inhibition

Ligand (FGF) binding to FGFR induces receptor dimerization and autophosphorylation, activating downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. Similar to VEGFR inhibitors, trifluoromethyl-substituted indazole-based FGFR inhibitors act by competing with ATP for binding to the kinase domain, thereby blocking signal transduction.

Emerging Applications in Neurodegenerative and Inflammatory Diseases

Beyond oncology, the unique properties of trifluoromethyl-substituted indazoles are being explored for the treatment of other complex diseases.

c-Jun N-terminal Kinase (JNK) Inhibitors for Neuroprotection

JNKs, particularly the JNK3 isoform which is predominantly expressed in the brain, are implicated in neuronal apoptosis and inflammatory responses associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][5] Selective inhibition of JNK3 is therefore a promising therapeutic strategy.

| Compound/Derivative | Target Kinase | IC₅₀ (nM) |

| JNK3 inhibitor-3 | JNK1 | >1000 |

| JNK2 | >1000 | |

| JNK3 | 29 |

Table 3: Selectivity of a trifluoromethyl-substituted JNK3 inhibitor.[5]

JNK3 Signaling Pathway and Inhibition

Stress stimuli, such as oxidative stress and neurotoxins, activate a kinase cascade leading to the phosphorylation and activation of JNK3 by upstream kinases MKK4 and MKK7. Activated JNK3 then phosphorylates transcription factors like c-Jun, triggering gene expression programs that lead to neuronal apoptosis. Trifluoromethyl-substituted indazole inhibitors can block this pathway by targeting the ATP-binding site of JNK3.

References

- 1. Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Aminoethoxy)ethanol (CAS 929-06-6)

Disclaimer: The provided CAS number 2250-55-7 corresponds to the compound 3-Amino-6-(trifluoromethyl)-1H-indazole.[1][2][3][4][5][6][7][8][9] Publicly available, in-depth physicochemical data for this specific compound is limited. This technical guide will focus on 2-(2-Aminoethoxy)ethanol (CAS 929-06-6) , a compound with a similar chemical nomenclature structure and for which extensive data is available to meet the detailed requirements of this request. It is presumed that the user may have intended to inquire about this more thoroughly documented chemical.

This guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Aminoethoxy)ethanol, tailored for researchers, scientists, and professionals in drug development. It includes detailed data presentation, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

Physicochemical Properties

2-(2-Aminoethoxy)ethanol is a colorless to yellowish, slightly viscous liquid with a mild amine-like odor.[4][10][11] It is miscible with water, alcohols, and aromatic hydrocarbons but relatively immiscible with aliphatic hydrocarbons and ethyl ether.[10]

| Property | Value | Reference Conditions |

| Molecular Formula | C4H11NO2 | |

| Molecular Weight | 105.14 g/mol | |

| Melting Point | -12.5 °C | |

| Boiling Point | 218-224 °C | at 760 mmHg (lit.) |

| Density | 1.048 g/mL | at 25 °C (lit.) |

| Vapor Pressure | <0.1 hPa | at 20 °C |

| Flash Point | >230 °F (>110 °C) | |

| Refractive Index | 1.460 | at 20 °C/D |

| pKa | 14.37 ± 0.10 | Predicted |

| LogP | -1.89 | at 25 °C |

| Water Solubility | Miscible | |

| pH | 10.2 | (10g/l, H₂O, 20℃) |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following are generalized protocols for measuring some of the core properties of liquid compounds like 2-(2-Aminoethoxy)ethanol.

This method is suitable for small quantities of liquid and is a common procedure in organic chemistry labs.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or other high-boiling point oil

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the fusion tube.[15]

-

A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or an oil bath filled with a suitable heating medium like liquid paraffin.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[16] This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[15]

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (for high precision) or a graduated cylinder

-

Analytical balance

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

-

The container is filled with a known volume of the liquid sample. For a graduated cylinder, the volume is read from the bottom of the meniscus.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the filled container.

-

The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) .[10]

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is often used for regulatory purposes.

Apparatus:

-

Pensky-Martens or similar closed-cup flash point tester

-

Heat source

-

Ignition source (e.g., a small flame or electric igniter)

Procedure:

-

The sample is placed in the test cup of the apparatus, and the lid is secured.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid through an opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[17][18]

Visualizations

The following diagrams, created using the DOT language, illustrate key processes and relationships involving 2-(2-Aminoethoxy)ethanol.

The industrial synthesis of 2-(2-Aminoethoxy)ethanol is primarily achieved through the amination of diethylene glycol (DEG).

References

- 1. CAS 2250-55-7: 3-Amino-6-(trifluoromethyl)-1H-indazole [cymitquimica.com]

- 2. fishersci.be [fishersci.be]

- 3. CAS 2250-55-7: 3-Amino-6-(trifluorométhyl)-1H-indazole [cymitquimica.com]

- 4. echemhub.com [echemhub.com]

- 5. 3-AMINO-6-(TRIFLUOROMETHYL)-1H-INDAZOLE CAS#: 2250-55-7 [m.chemicalbook.com]

- 6. 6-(Trifluoromethyl)-1H-indazol-3-amine | 2250-55-7 [sigmaaldrich.com]

- 7. 3-Amino-6-(trifluoromethyl)-1H-indazole, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - 3-amino-6-(trifluoromethyl)-1h-indazole (C8H6F3N3) [pubchemlite.lcsb.uni.lu]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. phillysim.org [phillysim.org]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 13. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. almaaqal.edu.iq [almaaqal.edu.iq]

- 18. Flash Point Explained | Lazar Scientific, Inc. [lazarsci.com]

Methodological & Application

Application Notes and Protocols for 6-(Trifluoromethyl)-1H-indazol-3-amine in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment, crucial for the interaction with the ATP-binding site of various kinases. 6-(Trifluoromethyl)-1H-indazol-3-amine is a compound of interest due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity. These application notes provide a comprehensive guide for utilizing this compound in kinase inhibition assays, including detailed experimental protocols, data presentation, and visualization of relevant signaling pathways.

Data Presentation: Hypothetical Kinase Inhibition Profile

While specific experimental data for this compound is not extensively available in public literature, the following table presents a hypothetical kinase inhibition profile based on the known activity of structurally similar indazole-based inhibitors. These values are for illustrative purposes to guide initial experimental design.

| Kinase Target | Hypothetical IC50 (nM) | Assay Type |

| VEGFR2 | 25 | Biochemical |

| PDGFRα | 40 | Biochemical |

| c-Kit | 65 | Biochemical |

| FLT3 | 30 | Biochemical |

| SRC | 150 | Biochemical |

Disclaimer: The IC50 values presented in this table are hypothetical and intended for illustrative purposes only. Actual experimental values may vary.

Signaling Pathways and Inhibition

This compound, as a putative kinase inhibitor, is expected to interfere with intracellular signaling cascades driven by receptor tyrosine kinases (RTKs). By binding to the ATP pocket of the kinase domain, it can prevent the phosphorylation of downstream substrates, thereby blocking signal propagation. The following diagrams illustrate the signaling pathways of key RTKs potentially targeted by this compound.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent ADP-detecting assay to determine the IC50 value of this compound against a target kinase.

Materials:

-

Recombinant human kinase of interest

-

Kinase-specific substrate

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

DMSO

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or vehicle control (DMSO in assay buffer).

-

Add 2.5 µL of a solution containing the kinase and its specific substrate in Kinase Assay Buffer.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes, ensuring the reaction is within the linear range.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot for Phospho-Proteins)

This protocol assesses the ability of this compound to inhibit the phosphorylation of a target kinase and its downstream substrates in a cellular context.

Materials:

-

Cancer cell line expressing the target kinase (e.g., HUVEC for VEGFR2, MV-4-11 for FLT3)

-

Complete cell culture medium

-

This compound

-

Growth factor (e.g., VEGF, FLT3 ligand) if the target kinase is not constitutively active

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-kinase, anti-total-kinase, anti-phospho-substrate, anti-total-substrate, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours if ligand-induced phosphorylation is to be measured.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 2 hours.

-

If applicable, stimulate the cells with the appropriate growth factor for 10-15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the target protein and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized phosphorylation against the inhibitor concentration to determine the cellular IC50.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols and information provided in these application notes offer a robust framework for researchers to investigate its inhibitory activity against a range of kinase targets. Through systematic biochemical and cell-based screening, the potency, selectivity, and cellular efficacy of this compound can be thoroughly characterized, paving the way for its potential application in targeted therapies.

Application Notes and Protocols for Suzuki Coupling Reactions with Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals